

Cross-referencing spectroscopic data with published literature for 1,4-dihydropyridines

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Compound of Interest

Compound Name: *Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate*

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A Researcher's Guide to Cross-Referencing Spectroscopic Data for 1,4-Dihydropyridines

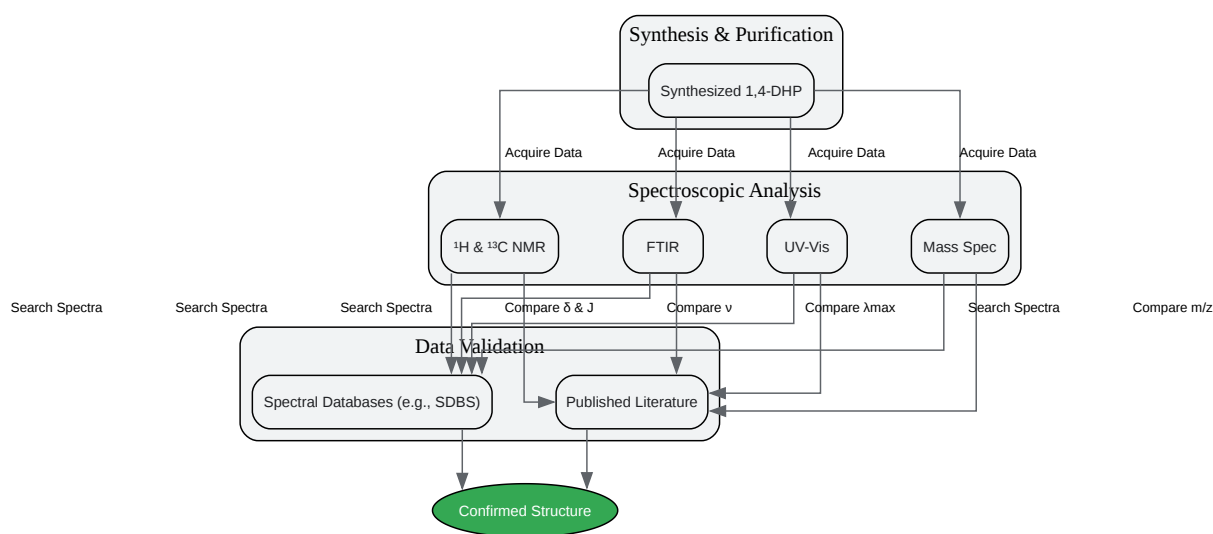
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the meticulous process of cross-referencing spectroscopic data with published literature for the structural elucidation of 1,4-dihydropyridines (DHPs). As a class of compounds with significant pharmacological relevance, particularly as calcium channel blockers, the unambiguous confirmation of their molecular structure is paramount.^{[1][2][3]} This document moves beyond a simple recitation of protocols to offer in-depth insights into the causality behind experimental choices, ensuring a robust and self-validating approach to spectroscopic analysis.

The 1,4-dihydropyridine core is susceptible to oxidation, which can lead to the formation of a pyridine ring, altering its biological activity.^[4] Therefore, rigorous spectroscopic characterization is essential to confirm the integrity of the synthesized molecule. This guide will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) as applied to 1,4-DHP derivatives.

The Logic of Spectroscopic Cross-Referencing

A multi-technique approach is crucial for the unambiguous characterization of 1,4-dihydropyridines. Each spectroscopic method provides a unique piece of the structural puzzle.

By cross-referencing the data from these techniques with established literature and spectral databases, a high degree of confidence in the assigned structure can be achieved.



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Figure 1: Workflow for Spectroscopic Cross-Referencing.

^1H and ^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbons.

Key Diagnostic Signals for 1,4-Dihydropyridines

Proton/Carbon	Typical ^1H Chemical Shift (δ , ppm)	Typical ^{13}C Chemical Shift (δ , ppm)	Notes
N-H	5.5 - 9.2 (singlet)	-	Broad signal, exchangeable with D_2O . Chemical shift is highly solvent-dependent. [4] [5]
C4-H	4.7 - 5.1 (singlet)	36 - 42	The position of this proton is a key indicator of the 1,4-DHP ring integrity.
C2-CH ₃ , C6-CH ₃	~2.2 (singlet)	~18 - 25	Protons on the methyl groups at positions 2 and 6.
C3, C5	-	~100 - 104	Olefinic carbons of the dihydropyridine ring. [5] [6]
C2, C6	-	~145 - 148	Quaternary carbons of the dihydropyridine ring. [5] [6]
Ester C=O	-	~165 - 168	Carbonyl carbons of the ester groups commonly found at C3 and C5.
Ester -OCH ₂ -	~4.1 (quartet)	~60	Methylene protons of the ethyl ester group.
Ester -CH ₃	~1.2 (triplet)	~14	Methyl protons of the ethyl ester group.

Causality in Experimental Choices: The choice of solvent can significantly impact the chemical shifts, particularly for the N-H proton. Deuterated chloroform (CDCl_3) is a common choice, but for compounds with poor solubility, deuterated dimethyl sulfoxide (DMSO-d_6) can be used.[\[5\]](#)

However, the N-H proton signal may be broader and shifted downfield in DMSO-d₆ due to hydrogen bonding with the solvent.

Experimental Protocol for NMR Analysis

- Sample Preparation: Dissolve 5-10 mg of the purified 1,4-dihydropyridine derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
- Data Acquisition:
 - Record a ¹H NMR spectrum. A standard acquisition with 16-32 scans is typically sufficient.
 - Record a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.
 - (Optional but Recommended) Perform 2D NMR experiments such as COSY, HSQC, and HMBC to confirm proton-proton and proton-carbon correlations, which is invaluable for unambiguous signal assignment.[\[5\]](#)
- Data Processing and Analysis:
 - Process the spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
 - Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
 - Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.
 - Analyze the splitting patterns (multiplicity) to deduce the number of neighboring protons.
- Cross-Referencing:
 - Compare the obtained chemical shifts, coupling constants, and integration values with data from published literature for similar 1,4-dihydropyridine structures.

- Utilize spectral databases like the Spectral Database for Organic Compounds (SDBS) to find reference spectra for known compounds.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Characteristic IR Absorption Bands for 1,4-Dihydropyridines

Functional Group	Typical Wavenumber (cm ⁻¹)	Intensity
N-H Stretch	3300 - 3400	Medium
C-H Stretch (sp ³)	2850 - 3000	Medium-Strong
C=O Stretch (Ester)	1680 - 1700	Strong
C=C Stretch	1620 - 1650	Medium
C-O Stretch	1200 - 1300	Strong

Trustworthiness of the Protocol: The presence of a strong absorption band in the 1680-1700 cm⁻¹ region is a reliable indicator of the ester carbonyl groups, while the N-H stretch confirms the dihydropyridine ring's integrity.[\[12\]](#)

Experimental Protocol for FTIR Analysis

- Sample Preparation (KBr Pellet):
 - Grind a small amount (1-2 mg) of the solid 1,4-dihydropyridine sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Press the powder into a transparent pellet using a hydraulic press.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.

- Place the KBr pellet in the sample holder and record the IR spectrum, typically in the range of 4000-400 cm^{-1} .
- Data Analysis:
 - Identify the major absorption bands and compare their wavenumbers with the characteristic values for 1,4-dihydropyridines and any other functional groups present in the molecule.
- Cross-Referencing:
 - Compare the obtained spectrum with IR spectra from the literature or spectral databases for analogous compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like 1,4-dihydropyridines.

Typical UV-Vis Absorption Maxima (λ_{max})

1,4-Dihydropyridine derivatives typically exhibit a strong absorption band in the UV region, with the λ_{max} influenced by the substituents on the ring. The primary absorption is due to a $\pi \rightarrow \pi^*$ transition.^[13]

Solvent	Typical λ_{max} (nm)
Methanol	~350 - 370
Ethanol	~350 - 370
Acetonitrile	~350 - 365

Expertise in Interpretation: The position of the λ_{max} can be affected by both the electronic nature of the substituents and the polarity of the solvent (solvatochromism).^{[3][11]} Electron-withdrawing groups on the phenyl ring at C4 can cause a bathochromic (red) shift, while electron-donating groups may cause a hypsochromic (blue) shift. It is also important to note that the oxidation product, the corresponding pyridine derivative, will have a significantly

different UV spectrum, often showing a new absorption band at a shorter wavelength (around 270-280 nm).[14] This can be a useful diagnostic tool for detecting impurities.

Experimental Protocol for UV-Vis Analysis

- Sample Preparation:
 - Prepare a stock solution of the 1,4-dihydropyridine in a UV-grade solvent (e.g., methanol, ethanol, or acetonitrile) of a known concentration (e.g., 1 mg/mL).
 - Prepare a dilute solution (typically in the micromolar range) from the stock solution to ensure the absorbance is within the linear range of the spectrophotometer (ideally between 0.2 and 0.8).
- Data Acquisition:
 - Record a baseline spectrum using a cuvette filled with the pure solvent.
 - Record the UV-Vis spectrum of the sample solution, typically from 200 to 500 nm.
- Data Analysis:
 - Determine the wavelength of maximum absorbance (λ_{max}).
 - Calculate the molar absorptivity (ϵ) if the concentration and path length are known using the Beer-Lambert law ($A = \epsilon cl$).
- Cross-Referencing:
 - Compare the λ_{max} value with those reported in the literature for similar compounds in the same solvent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering further confirmation of its structure.

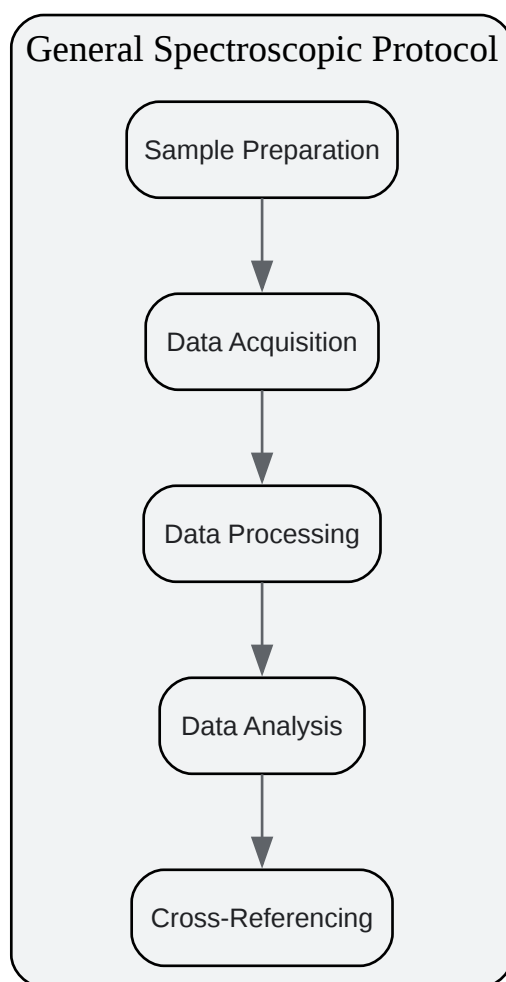
Common Fragmentation Patterns

For many 1,4-dihydropyridine derivatives analyzed by electrospray ionization (ESI), the protonated molecule $[M+H]^+$ is observed as the base peak. A common fragmentation pathway involves the loss of a substituent from the C4 position.

Authoritative Grounding: The fragmentation pattern can be a "fingerprint" for a particular molecule. Cross-referencing the observed fragmentation pattern with published mass spectra of related 1,4-dihydropyridines is a crucial validation step.

Experimental Protocol for Mass Spectrometry

- **Sample Preparation:** Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) that is compatible with the ionization source.
- **Data Acquisition:**
 - Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatograph (LC-MS).
 - Acquire the mass spectrum in a positive ionization mode (for ESI) to observe the $[M+H]^+$ ion.
 - If possible, perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data.
- **Data Analysis:**
 - Identify the molecular ion peak and confirm that its m/z value corresponds to the expected molecular weight of the target compound.
 - Analyze the fragmentation pattern and propose plausible fragmentation pathways.
- **Cross-Referencing:**
 - Compare the molecular weight and fragmentation pattern with data from the literature and spectral databases.



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Figure 2: A Generalized Experimental Workflow.

Conclusion

The structural elucidation of 1,4-dihydropyridines requires a meticulous and multi-faceted approach. By systematically acquiring and cross-referencing data from NMR, IR, UV-Vis, and Mass Spectrometry with the wealth of information available in published literature and spectral databases, researchers can confidently confirm the structure of their synthesized compounds. This guide provides a robust framework, grounded in scientific integrity and field-proven insights, to navigate this critical aspect of chemical research and drug development.

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